molecular formula C4H5F3O3 B1310935 (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 24435-45-8

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No. B1310935
CAS RN: 24435-45-8
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-VKHMYHEASA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, acid, base, salt, etc.).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Enzymatic Hydrolysis and Biocatalysis

  • Microbial Enantioselective Hydrolysis : Certain soil microorganisms exhibit enantioselective hydrolysis capabilities for compounds similar to (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Shinella sp. R-6 and Arthrobacter sp. S-2 are notable for their R-selective and S-selective hydrolysis activities, respectively, demonstrating potential in the preparation of enantiomers of related compounds (Fuhshuku et al., 2014).
  • S-Enantioselective Amidase : A novel S-enantioselective amidase from Arthrobacter sp. S-2, acting on closely related compounds, has been identified. This enzyme is utilized for the kinetic resolution of racemic mixtures, providing a pathway to obtain enantiomerically pure compounds (Fuhshuku et al., 2015).

Biocatalytic Synthesis and Characterization

  • Amidase from Klebsiella oxytoca : The heat-stable stereospecific amidase from Klebsiella oxytoca exhibits substrate specificity for compounds including 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This discovery opens up new synthetic routes to related enantiomers and amides (Shaw & Naughton, 2004).
  • Cobalt-Dependent Amidase : Burkholderia phytofirmans ZJB-15079's amidase (Bp-Ami) was found to be a novel cobalt-dependent enzyme capable of producing optically pure (R)-enantiomers of closely related compounds. This amidase displays high substrate tolerance and thermostability, making it significant for efficient biocatalytic synthesis (Wu et al., 2017).

Structural and Crystallographic Analysis

  • Crystal Structure : The crystal structure of racemic forms of related fluorinated derivatives has been studied, contributing to the understanding of molecular interactions and properties. This research aids in the design and synthesis of compounds with desired characteristics (Gerber & Betz, 2013).

Synthesis and Applications in Chemistry

  • Synthesis of Derivatives : Research on the synthesis of derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, has been explored. These methodologies are crucial for the development of novel compounds with potential applications in various fields (Li et al., 2013).
  • Mosher’s Acid Analysis : Studies on Mosher’s Acid, a derivative of 3,3,3-trifluoro-2-methylpropanoic acid, provide insights into its use as a chiral derivatizing agent. Understanding these properties is essential for applications in stereochemistry and drug synthesis (Savich & Tanski, 2020).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

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For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information!


properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427057
Record name (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

CAS RN

24435-45-8
Record name (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Fuhshuku, S Watanabe, T Nishii… - Bioscience …, 2015 - academic.oup.com
A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2. The enzyme acted S-enantioselectively on 3,3,3-…
Number of citations: 5 academic.oup.com
CJ Ohnmacht, K Russell, JR Empfield… - Journal of medicinal …, 1996 - ACS Publications
A subset of antiandrogen compounds, the N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides 1, were found to activate ATP sensitive potassium channels (K ATP ) and represent a …
Number of citations: 46 pubs.acs.org
NM Shaw, AB Naughton - Tetrahedron, 2004 - Elsevier
The substrate specificity of the heat-stable stereospecific amidase from Klebsiella oxytoca was investigated. In addition to the original substrate, 3,3,3-trifluoro-2-hydroxy-2-…
Number of citations: 24 www.sciencedirect.com
D Arslan, M Schoumacher, S Dilly… - Medicinal …, 2023 - ingentaconnect.com
Aims: The present work describes the synthesis and the biological evaluation of novel compounds acting as pyruvate dehydrogenase kinase (PDK) inhibitors. These drugs should …
Number of citations: 2 www.ingentaconnect.com
K Takahashi, S Kato, T Mimura… - ABSTRACTS …, 1999 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
Y Asano, R Metzner - … : Advances Towards Synthetic …, 2018 - The Royal Society of Chemistry
Number of citations: 3

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